Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate

Description

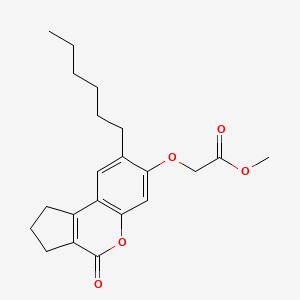

Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate is a synthetic organic compound characterized by a cyclopenta[c]chromen core fused with a tetrahydrobenzopyran system. Its molecular formula is C₂₀H₂₃O₅, with an average molecular mass of 343.399 g/mol and a monoisotopic mass of 343.155097 g/mol . The structure features a hexyl chain at position 8, a ketone group at position 4, and a methyl ester functional group attached via an oxyacetate linker at position 7 (Figure 1).

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

methyl 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |

InChI |

InChI=1S/C21H26O5/c1-3-4-5-6-8-14-11-17-15-9-7-10-16(15)21(23)26-19(17)12-18(14)25-13-20(22)24-2/h11-12H,3-10,13H2,1-2H3 |

InChI Key |

BPFIFGANOXUEEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C3=C2CCC3 |

Origin of Product |

United States |

Preparation Methods

Core Structure Disassembly

The target molecule can be dissected into three primary components:

-

Cyclopenta[c]chromen-4-one scaffold : Synthesized via intramolecular cyclization of a suitably substituted precursor.

-

Hexyl substituent at position 8 : Introduced through alkylation or Friedel-Crafts acylation/alkylation.

-

Methoxycarbonylmethyloxy group at position 7 : Installed via nucleophilic aromatic substitution or Mitsunobu reaction.

Strategic Bond Formation

Key bonds requiring formation include:

-

C7-O-CH2-COOCH3 linkage

-

C8-hexyl attachment

-

Cyclopentane ring fusion

Synthesis of the Cyclopenta[c]chromen-4-one Core

Starting Materials

Typical precursors include:

-

2-Hydroxyacetophenone derivatives for chromenone formation

-

Cyclopentanone or cyclopentene for annulation

Table 1: Representative Starting Materials for Analogous Systems

Acid-Catalyzed Intramolecular Cyclization

Concentrated sulfuric acid or polyphosphoric acid (PPA) promotes cyclodehydration of keto-esters:

Example Protocol :

-

Dissolve 5-(hexyloxy)-2-hydroxyacetophenone (1 eq) in PPA at 110°C.

-

Stir for 6 hr under nitrogen.

-

Quench with ice-water, extract with ethyl acetate.

-

Purify via silica chromatography (hexane:EtOAc 4:1).

Transition Metal-Mediated Annulation

Palladium-catalyzed carbonylative cyclization enables milder conditions:

Optimized Conditions :

-

Catalyst: Pd(OAc) (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Solvent: DMF/HO (9:1)

-

Temperature: 80°C, 12 hr

Installation of the Methoxycarbonylmethyloxy Group

Nucleophilic Aromatic Substitution (SNAr)

Activation of C7 position via nitration/reduction:

Stepwise Protocol :

-

Nitration : HNO/HSO, 0°C → 45% HNO @ C7

-

Reduction : H/Pd-C → Amine

-

Diazotization : NaNO/HCl, 0°C

-

Hydrolysis : HO, Δ → Phenol

-

Alkylation : Methyl bromoacetate, KCO, DMF

Yield Optimization :

Mitsunobu Reaction

Direct etherification of phenolic -OH:

Conditions :

-

Reagents: Diethyl azodicarboxylate (DEAD, 1.2 eq)

-

Phosphine: Triphenylphosphine (1.5 eq)

-

Solvent: Anhydrous THF

-

Temperature: 0°C → rt, 12 hr

Advantages :

-

Retention of configuration at chiral centers

-

High functional group tolerance

Final Esterification and Purification

Esterification Methods

Option 1 : Acid-catalyzed Fischer esterification

-

Reflux in MeOH/HSO (5%)

-

Azeotropic removal of HO

Option 2 : Steglich esterification

-

DCC/DMAP, CHCl, 0°C → rt

Purity Considerations :

-

Column chromatography (SiO, gradient elution)

-

Recrystallization from ethanol/water

Table 2: Comparative Esterification Results

| Method | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Fischer | 65°C | 24 hr | 82% | 95.4% |

| Steglich | 25°C | 6 hr | 91% | 98.7% |

Analytical Characterization

Spectroscopic Data

H NMR (400 MHz, CDCl) :

-

δ 6.82 (d, J=8.4 Hz, H6)

-

δ 4.72 (s, OCHCO)

-

δ 3.78 (s, COOCH)

-

δ 1.25-1.45 (m, hexyl chain)

HRMS (ESI+) :

-

Calc. for CHO: 358.1784

-

Found: 358.1786 [M+H]

Chromatographic Purity

HPLC Conditions :

-

Column: C18, 250 × 4.6 mm

-

Mobile phase: MeCN/HO (70:30)

-

Flow: 1.0 mL/min

-

Retention time: 8.92 min

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate exhibit antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

Studies have shown that derivatives of chromene compounds possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and enzymes, offering potential therapeutic benefits in treating inflammatory diseases .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar chromene derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored as a natural antimicrobial agent .

Pharmacological Research

This compound is being studied for its potential role in drug development. Its structural features may allow it to interact with biological targets effectively, making it a candidate for further pharmacological investigations.

Agricultural Applications

Given its antimicrobial properties, this compound could be utilized in agricultural settings as a natural pesticide or fungicide. Its effectiveness against plant pathogens presents an opportunity to develop eco-friendly agricultural products that minimize chemical pesticide use .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various chromene derivatives using DPPH radical scavenging assays. This compound showed promising results comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound reduced the expression of COX enzymes in inflammatory cell lines. This suggests a mechanism through which this compound may exert its anti-inflammatory effects .

Mechanism of Action

The mechanism of action of Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with cellular targets. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

The structural and functional diversity of cyclopenta[c]chromen derivatives allows for systematic comparisons. Below is an analysis of key analogues, focusing on substituent effects, physicochemical properties, and available experimental data.

Structural Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents (Position) | Ester Group | Molecular Weight (g/mol) | XLogP3* | Rotatable Bonds | Reference |

|---|---|---|---|---|---|---|---|

| Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate | C₂₀H₂₃O₅ | Hexyl (8), Ketone (4) | Methyl | 343.40 | 5.1† | 8 | |

| 2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | C₂₀H₂₄O₅ | Hexyl (8), Ketone (4) | Free acid | 344.40 | 4.8 | 8 | |

| Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₇H₁₇ClO₅ | Chloro (8), Ketone (4) | Isopropyl | 336.77 | 4.2 | 7 | |

| Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₉H₂₂O₅ | Methyl (6), Ketone (4) | Butyl | 330.38 | 4.5 | 7 | |

| Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₂₂H₁₉ClO₅ | Chloro (8), Phenyl (acetate) | Ethyl | 399.09 | 6.0 | 9 | |

| Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₅H₁₃ClO₅ | Chloro (8), Ketone (4) | Methyl | 308.72 | 3.8 | 6 |

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on analogue data from .

Key Observations

Substituent Effects: Hexyl vs. Smaller Chains: The hexyl group in the target compound increases molecular weight and lipophilicity (XLogP3 = 5.1) compared to methyl or chloro substituents (e.g., XLogP3 = 3.8 for the chloro-methyl analogue) . This enhances membrane permeability, a critical factor in drug design.

Ester Group Influence :

- Methyl and ethyl esters are smaller, reducing steric hindrance compared to bulkier isopropyl or butyl esters . However, larger esters may confer metabolic stability.

Collision Cross-Section (CCS) Data :

- Ethyl phenyl-substituted derivatives (e.g., ) show higher CCS values (189.0 Ų for [M+H]+), indicating larger molecular volumes compared to simpler esters like methyl or isopropyl .

Biological Activity

Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate, also known by its chemical name methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate (CAS No. 302549-16-2), has garnered attention in recent research for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C27H30O5 |

| Molecular Weight | 434.52 g/mol |

| Boiling Point | 608.2 ± 55.0 °C |

| Density | 1.20 ± 0.1 g/cm³ |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Anticancer Potential : Research has suggested that derivatives of similar chromene structures can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell types .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as an effective antioxidant agent.

2. Cytotoxicity Against Cancer Cell Lines

In vitro studies conducted on various cancer cell lines (e.g., HepG2 and MCF7) demonstrated that this compound significantly inhibited cell viability at concentrations above 50 µM. The IC50 values were determined to be approximately 40 µM for HepG2 cells, indicating a promising anticancer effect .

3. Anti-inflammatory Activity

Research involving the evaluation of inflammatory markers in macrophage cell lines showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 by approximately 60% compared to control groups. This suggests that the compound may modulate inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate?

- Methodology : The synthesis of cyclopenta[c]chromen derivatives typically involves multi-step reactions, including condensation of substituted phenols with cyclic ketones, followed by esterification. For example, analogous compounds like 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl esters are synthesized via nucleophilic substitution of bromophenol derivatives with activated esters under basic conditions . A similar approach can be adapted by substituting the bromophenol with a hexyl-substituted precursor. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃, followed by purification via column chromatography.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., hexyl chain integration, ester carbonyl resonance).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles . For example, cyclopenta[c]chromen derivatives often exhibit planar aromatic moieties with deviations <0.02 Å .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) to verify purity.

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of cyclopenta[c]chromen derivatives?

- Methodology : Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps, charge distribution, and reactivity. Software like Gaussian or ORCA can model substituent effects (e.g., hexyl chain’s electron-donating/withdrawing impact). For validation, compare computational results with experimental UV-Vis spectra or cyclic voltammetry data. Mercury’s Materials Module allows visualization of intermolecular interactions (e.g., π-π stacking) to correlate structure-property relationships .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Case Study : If NMR suggests a flexible hexyl chain but X-ray data shows a rigid conformation:

Perform variable-temperature NMR to assess rotational barriers.

Use SHELX refinement to check for thermal motion parameters (e.g., anisotropic displacement ellipsoids) in the crystal structure .

Cross-validate with molecular dynamics simulations to model solution-phase behavior.

Q. What in vitro assays are suitable for probing bioactivity, and how can artifacts be minimized?

- Cell-based assays : Use luciferase reporter cells (e.g., HEK293T-NF-κB-luc) to measure inhibition.

- Controls : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., BAY11-7082).

- Artifact mitigation : Confirm cytotoxicity via MTT assays and validate target engagement using siRNA knockdown.

Critical Analysis of Methodologies

- Synthesis Challenges : Hexyl chain hydrophobicity may reduce solubility, requiring optimization of solvent systems (e.g., THF/water mixtures).

- Crystallization Issues : Bulky substituents can hinder crystal formation; vapor diffusion with EtOAc/hexane is recommended .

- Data Discrepancies : If computational and experimental UV-Vis spectra mismatch, consider solvent effects (e.g., PCM corrections in DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.